molecular formula C27H36N4O3S B2577258 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 477299-87-9

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2577258
CAS RN: 477299-87-9
M. Wt: 496.67
InChI Key: GAJAJKBSVDJXNN-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry . It includes an adamantane structure, which is a type of cycloalkane . It also contains a triazole ring, which is a type of heterocycle, and a sulfanyl group attached to a propanoate ester.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The adamantane portion of the molecule is a rigid, three-dimensional structure, while the triazole ring and the ester group would add further complexity .


Chemical Reactions Analysis

Esters, like the propanoate group in this compound, can undergo reactions such as hydrolysis, which can be either acid or base-catalyzed . The triazole ring might participate in various reactions depending on the conditions .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

Research on adamantane-based compounds like Ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate provides insights into their spectral properties and quantum chemical aspects. Fourier transform infrared and Raman spectra, alongside UV/Vis spectrometry, are utilized to understand the molecular structure and intramolecular charge transfer features of these compounds through detailed quantum chemical modeling (Al-Ghulikah et al., 2019).

Crystal Structure and Molecular Conformation

The design and synthesis of adamantane depsides with lipophilic moieties have been explored to understand their crystal structures and stereochemistry. Studies have shown how these molecules form dimers through hydrogen bonds and exhibit distinct hydrophilic and hydrophobic layers in the solid state, contributing to their potential applications in materials science (Matković et al., 2007).

Synthetic Applications

Adamantane derivatives have been synthesized through various methods, including one-pot reactions that construct the adamantane core from cyclohexanone derivatives. These methodologies enable the creation of diverse adamantane frameworks, showcasing their versatility in synthetic organic chemistry (Takagi et al., 2005).

Reactivity and Chemical Properties

Studies on adamantane derivatives also delve into their reactivity, such as selective fluorination techniques that allow for controlled introduction of fluorine atoms into the adamantane structure. This selective fluorination highlights the potential for creating functionally diverse adamantane-based molecules for various chemical applications (Aoyama et al., 2008).

Mechanism of Action

Without specific context or additional information, it’s challenging to predict the mechanism of action of this compound. It could vary widely depending on the intended use of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S/c1-5-34-24(32)18(4)35-26-30-29-23(31(26)22-8-6-7-16(2)17(22)3)15-28-25(33)27-12-19-9-20(13-27)11-21(10-19)14-27/h6-8,18-21H,5,9-15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJAJKBSVDJXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

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